2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylbenzamide is a synthetic compound that belongs to the class of small molecules. This compound has garnered attention due to its potential therapeutic applications, particularly in treating various neoplastic diseases and inflammatory conditions. The compound's structure consists of a benzamide core with multiple functional groups that enhance its biological activity.
This compound is referenced in several patents and scientific literature, indicating its relevance in pharmaceutical research. Notably, it is mentioned in patent publications focused on compounds useful for treating autoimmune diseases and cancers, highlighting its potential utility in drug development efforts .
The compound can be classified as a small molecule and falls within the category of antineoplastic agents due to its proposed effects on tumor cells. Its structure suggests that it may interact with specific biological targets, influencing pathways involved in cell proliferation and survival.
The synthesis of 2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylbenzamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and confirm the identity of intermediates and final products.
The molecular formula for 2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylbenzamide is . The compound features a complex structure comprising:
The compound's molecular weight is approximately 468.936 g/mol, with specific structural identifiers including InChI and SMILES notations that facilitate computational modeling and database searches .
The chemical behavior of this compound can be characterized by its ability to undergo various reactions typical for amines and aromatic compounds. Notable reactions include:
Reactions involving this compound often require specific catalysts or reagents to facilitate desired transformations while minimizing by-products.
The mechanism by which 2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylbenzamide exerts its biological effects likely involves inhibition of specific kinases or other signaling molecules implicated in cell growth and survival pathways.
Data suggest that it may modulate pathways involving phosphatidylinositol 3-kinase and AKT signaling cascades, which are critical in cancer cell proliferation . Additionally, it may influence MAPK signaling pathways, further contributing to its antiproliferative effects.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic aromatic components.
Key chemical properties include:
Relevant data from analytical studies would provide insights into degradation pathways or stability under different storage conditions .
This compound has potential applications in:
The synthesis of 2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylbenzamide (molecular formula: C₂₂H₂₃ClN₆O₂; molecular weight: 438.9 g/mol) employs a convergent strategy involving sequential construction of the pyrimidine ring, benzamide moiety, and morpholine-linked aniline, followed by strategic couplings [6]. The core pyrimidine ring assembly typically begins with cyclization reactions of substituted aminopyrimidine precursors, such as 2,4-dichloro-5-chloropyrimidine, under controlled heating (80–100°C) in aprotic solvents like toluene or tetrahydrofuran. The 5-chloro substituent is retained for downstream functionalization, while the 4-position chlorine is selectively displaced by nucleophiles [6].
The benzamide segment (N-methyl-2-aminobenzamide) is prepared separately through carbodiimide-mediated amidation of 2-nitrobenzoic acid with methylamine, followed by catalytic hydrogenation to reduce the nitro group to an amine. This primary amine subsequently acts as the nucleophile for coupling at the pyrimidine’s 4-position [6]. Critical coupling reactions utilize nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed processes. The initial SNAr step attaches the benzamide-derived amine to the 4-chloro position of the pyrimidine ring, requiring inert atmospheres and bases like triethylamine to scavenge HCl. This yields the 4-(benzamido)-5-chloropyrimidine intermediate [6].
Table 1: Key Intermediates in Pyrimidine-Benzamide Scaffold Synthesis
| Intermediate | Key Structural Features | Typical Yield Range |
|---|---|---|
| 2,4-Dichloro-5-chloropyrimidine | Dichlorinated pyrimidine core | 75–85% |
| N-Methyl-2-nitrobenzamide | Benzamide with nitro ortho-substituent | 80–90% |
| 4-(N-Methylbenzamido)-5-chloropyrimidine | Pyrimidine-Benzamide coupled intermediate | 65–75% |
Functionalization with the morpholine group occurs via two primary routes: (1) direct nucleophilic substitution on a halogenated aromatic precursor, or (2) palladium-catalyzed coupling between morpholine and a halophenyl intermediate [2] [6]. The direct nucleophilic substitution approach reacts 4-fluoronitrobenzene or 1-chloro-4-nitrobenzene with morpholine under elevated temperatures (100–120°C) in polar aprotic solvents like dimethyl sulfoxide. This exploits the activation provided by the electron-withdrawing nitro group, facilitating displacement of fluorine or chlorine by morpholine’s secondary amine. Subsequent reduction of the nitro group (e.g., H₂/Pd-C, SnCl₂) yields 4-(4-morpholinyl)aniline [6].
The palladium-catalyzed approach, particularly Buchwald-Hartwig amination, offers superior regioselectivity for electron-rich systems. This method couples 4-bromoaniline with morpholine using catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, BINAP). Key reaction parameters include:
Rigorous structural validation employs complementary analytical techniques. 1H Nuclear Magnetic Resonance (600 MHz, dimethyl sulfoxide-d₆) of the final compound confirms regiospecific coupling: the pyrimidine H-6 proton appears as a singlet at δ 8.21 ppm, while the aniline N–H proton resonates as a broad singlet at δ 9.87 ppm. Critical morpholine protons show characteristic multiplicities: –N(CH₂CH₂)₂O– methylenes appear as two triplets between δ 3.70–3.75 ppm (N–CH₂) and δ 2.85–2.89 ppm (O–CH₂), confirming intact morpholine ring incorporation . 13C Nuclear Magnetic Resonance (151 MHz, dimethyl sulfoxide-d₆) verifies carbonyl carbon (C=O) resonance at δ 165.5 ppm and pyrimidine C-2/C-4 carbons at δ 157.8 and 155.9 ppm, respectively .
High-Performance Liquid Chromatography utilizes reversed-phase C18 columns (5 μm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% trifluoroacetic acid in water). The final compound exhibits a retention time of 12.7 min with ≥99% peak area at 254 nm, confirming absence of common impurities like unreacted aniline (retention time 3.2 min) or dechlorinated byproducts (retention time 10.1 min) . Mass spectrometry (electrospray ionization positive mode) gives [M+H]+ at m/z 439.2, matching the theoretical mass of 438.9 g/mol for C₂₂H₂₃ClN₆O₂ [1] .
Structural identifiers provide unambiguous reference:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6